Foreword: The Strategic Value of a Multifunctional Scaffolding Molecule
Foreword: The Strategic Value of a Multifunctional Scaffolding Molecule
An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-4-chloro-5-iodobenzoic Acid
Prepared by a Senior Application Scientist
In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of starting materials is paramount. An ideal building block is not merely a passive scaffold but an active participant in the synthetic narrative, offering multiple, orthogonally reactive sites that can be addressed with precision. 2-Amino-4-chloro-5-iodobenzoic acid (ACIA) is a quintessential example of such a molecule. Its architecture, featuring an aniline moiety, a carboxylic acid, and two distinct halogen atoms on a benzene ring, presents a rich tapestry of synthetic possibilities. This guide provides an in-depth exploration of ACIA, from its fundamental properties to detailed synthetic protocols and its applications, designed for the discerning researcher and process chemist.
Core Physicochemical & Structural Characteristics
2-Amino-4-chloro-5-iodobenzoic acid is a white to light yellow crystalline powder.[1] Its structural complexity dictates its chemical behavior and potential applications. The presence of both an electron-donating amino group and electron-withdrawing halogen and carboxylic acid groups creates a unique electronic profile on the aromatic ring, influencing its reactivity in subsequent transformations.
A summary of its key properties is presented below for rapid reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClINO₂ | [1][2] |
| Molecular Weight | 297.48 g/mol | [1] |
| CAS Number | 540501-04-0 | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | Not consistently reported; related isomers have melting points in the 157-161 °C range. | |
| Solubility | Soluble in many organic solvents. | [3] |
| Stability | Sensitive to light. | [1] |
Storage & Handling: Due to its light sensitivity, 2-Amino-4-chloro-5-iodobenzoic acid should be stored in a dark, dry, and well-ventilated environment to maintain its stability and purity.[1][4] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound.[5][6]
Synthesis of 2-Amino-4-chloro-5-iodobenzoic Acid: A Strategic Approach
The synthesis of a multi-substituted aromatic ring like ACIA requires careful strategic planning to control the regioselectivity of the halogenation steps. The directing effects of the substituents on the ring are a critical consideration. The amino group is a strong ortho-, para-director, while the chloro and carboxyl groups are meta-directors. A common and logical synthetic approach begins with a precursor that allows for controlled, sequential introduction of the required functional groups.
One of the most effective strategies starts from 2-amino-4-chlorobenzoic acid. This precursor correctly places the amino and chloro groups, simplifying the subsequent iodination step.
Caption: Reactivity and application pathways for ACIA.
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Pharmaceuticals and Medicinal Chemistry: ACIA is a key building block for more complex molecules. [1]It has been identified as a potential positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2), which is a target for treating neurological disorders. [1]Furthermore, its derivatives have been investigated for their inhibitory effects on protein tyrosine phosphatases, suggesting potential applications in cancer therapy. [1]The ability to use the iodo-substituent for cross-coupling reactions allows for the facile introduction of diverse molecular fragments, a common strategy in modern drug discovery.
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Organic Synthesis Intermediate: The true power of ACIA lies in its versatility as a synthetic intermediate.
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The iodo group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the formation of C-C, C-N, and C-O bonds. [7] * The amino group can be acylated, alkylated, or, crucially, converted into a diazonium salt. This diazonium intermediate can then undergo a variety of Sandmeyer or related reactions to introduce a wide range of other functional groups (e.g., -OH, -CN, other halogens). [8][9] * The carboxylic acid provides a handle for forming amides, esters, or can be reduced to an alcohol. [10] * The chloro group is less reactive than the iodo group in cross-coupling reactions, allowing for selective functionalization at the C5 position.
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Conclusion
2-Amino-4-chloro-5-iodobenzoic acid is far more than a simple chemical reagent; it is a sophisticated molecular tool. Its carefully arranged functional groups offer a playground for the synthetic chemist, enabling the construction of complex molecular architectures through selective, high-yield transformations. The robust synthetic routes to its preparation, coupled with its broad applicability in areas of significant therapeutic interest, solidify its status as a high-value intermediate. For researchers in drug development and material science, a thorough understanding of this compound's synthesis and reactivity is not just beneficial—it is essential for innovation.
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